Iron dextran

Description

Properties

IUPAC Name |

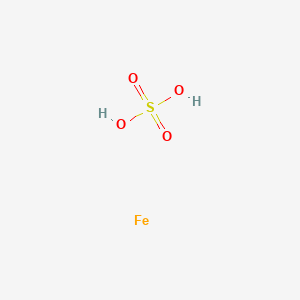

iron;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZXTUSAYBWAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16547-58-3, 10028-22-5 (Parent) | |

| Record name | Sulfuric acid, iron(2+) salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16547-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, iron salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80906016 | |

| Record name | Sulfuric acid--iron (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iron dextran is a dark reddish-brown liquid. Colloidal suspension of an iron-dextran complex in water. pH 5.2-6.5. | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Very soluble in water, Very soluble in DMSO; decomposes in 95% ethanol and acetone, Extremely soluble in water; insoluble in most org solvents, Completely miscible with 0.9% sodium chloride injection. | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRON DEXTRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark brown, slightly viscous solution | |

CAS No. |

9004-66-4, 10124-49-9, 7720-78-7 | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7720-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, iron salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Feosol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Feosol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid, iron salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid--iron (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuric acid, iron salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron dextran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of phenol and sodium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRON DEXTRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Structure and Composition of Iron Dextran Complexes

This technical guide provides a comprehensive overview of the structure and composition of this compound complexes, which are colloidal solutions of a polynuclear iron core stabilized by a carbohydrate shell. These complexes are widely used as parenteral iron replacement therapies for the treatment of iron-deficiency anemia.[1][2][3] Understanding their physicochemical properties is critical for drug development, ensuring efficacy, stability, and safety.

Core-Shell Architecture: A Structural Overview

The fundamental structure of an this compound complex is a nanoparticle consisting of a central, electron-dense iron core surrounded by a shell of dextran molecules.[4][5] This architecture allows for high concentrations of iron to be maintained in a soluble, non-toxic form at physiological pH.[6]

The Polynuclear Iron Core

The core of the complex is a polynuclear iron (III) oxyhydroxide.[7][8] Extensive analysis using techniques like X-ray diffraction (XRD), electron diffraction, and Mössbauer spectroscopy has identified the mineral structure as being closely similar or identical to akaganeite (β-FeOOH).[9][10][11][12] This crystalline structure is essential for the stability and slow-release properties of the iron.[6] The size of this iron core is a critical parameter that can vary between different formulations, typically ranging from 3 to 7 nanometers in diameter.[4][10][13][14]

The Dextran Shell

The stabilizing shell is composed of dextran, a complex branched glucan (a polysaccharide made of many glucose molecules). For therapeutic use, low molecular weight dextran fractions are typically employed.[1][4] The dextran is not merely a physical coating but is complexed with the iron core. The interaction between the dextran and the iron core is multifaceted, involving a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.[13][15] In some models, the dextran is described as being chelated to the iron core, with terminal gluconic acid units on the dextran chains binding firmly to the β-FeOOH surface.[9][11] This shell prevents the aggregation of the iron cores and modulates the in-vivo behavior of the complex.[14]

Composition and Physicochemical Properties

The composition and properties of this compound complexes can vary significantly between different commercial preparations, which impacts their clinical profiles.[16] Key quantitative parameters are summarized below.

Table 1: Typical Physicochemical Properties of this compound Complexes

| Parameter | Typical Value Range | Significance | References |

| Iron Core Diameter | 3 - 7 nm | Affects iron release kinetics and stability. | [4][10][12][14] |

| Overall Particle Diameter | 10 - 40 nm | Influences biodistribution and uptake by the reticuloendothelial system. | [8][10][12] |

| Complex Molecular Weight | 90,000 - 350,000 Daltons | Varies by formulation (e.g., InFed®, Dexferrum®); impacts pharmacokinetic profile and potential for adverse reactions. | [4][8][16][17] |

| Dextran Molecular Weight | 3,500 - 7,500 Daltons | Lower molecular weight dextrans are generally used to reduce the risk of anaphylactic reactions. | [4][18] |

| Elemental Iron Content | ~50 - 100 mg/mL | Determines the therapeutic dose. | [1][4] |

| pH of Solution | 5.2 - 6.5 | Critical for complex stability; the complex is unstable at lower pH. | [4][7][19] |

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of this compound complexes involve a series of controlled chemical and analytical procedures.

Synthesis: Co-Precipitation Method

A widely used method for synthesizing this compound nanoparticles is co-precipitation, which involves the formation of the iron core in the presence of the dextran polymer.[13][14][20]

Methodology:

-

Precursor Preparation: Prepare an acidic aqueous solution of ferric (Fe³⁺) and ferrous (Fe²⁺) salts, typically ferric chloride (FeCl₃) and ferrous chloride (FeCl₂), often in a 2:1 molar ratio.[21][22]

-

Dextran Solution: Prepare a separate aqueous solution of low molecular weight dextran.

-

Co-Precipitation: Heat the dextran solution (e.g., to 90°C) and add a strong base, such as sodium hydroxide (NaOH), to create an alkaline environment.[21]

-

Complex Formation: Vigorously stir the alkaline dextran solution while slowly adding the iron salt precursor mixture. The change in pH induces the rapid precipitation of iron hydroxides, forming the β-FeOOH core, which is immediately coated and stabilized by the dextran molecules present in the solution.[22]

-

Purification: The resulting dark brown colloidal suspension is cooled. The this compound complexes are then purified to remove unbound dextran and residual salts, often through methods like centrifugation or dialysis.[13][21]

-

Final Formulation: The purified complex is resuspended in a suitable carrier, such as saline, and the pH is adjusted to fall within the stability range of 5.2-6.5.[4]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. US5624668A - this compound formulations - Google Patents [patents.google.com]

- 5. Iron-dextran | 9004-66-4 [chemicalbook.com]

- 6. Similarity of the structure of ferritin and iron . dextran (imferon) determined by extended X-ray absorption fine structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemie.uni-muenchen.de [chemie.uni-muenchen.de]

- 9. The molecular formula and proposed structure of the iron-dextran complex, imferon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and characterization of dextran-coated iron oxide nanoparticles | Royal Society Open Science | The Royal Society [royalsocietypublishing.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development and comparison of this compound products. | Semantic Scholar [semanticscholar.org]

- 17. Determination of iron sucrose (Venofer) or this compound (DexFerrum) removal by hemodialysis: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Low Molar Mass Dextran: One-Step Synthesis With Dextransucrase by Site-Directed Mutagenesis and its Potential of Iron-Loading [frontiersin.org]

- 19. Page loading... [guidechem.com]

- 20. Synthesis and characterization of dextran-coated iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Preparation and Characterization of Dextran Coated Iron Oxide Nanoparticles Thin Layers - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Iron Dextran Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of iron dextran nanoparticles, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document details the prevalent synthesis methodologies, outlines rigorous characterization techniques, and presents key quantitative data in a structured format.

Introduction

This compound nanoparticles are a class of superparamagnetic iron oxide nanoparticles (SPIONs) that have garnered significant attention in the biomedical field.[1] Their core-shell structure, consisting of an iron oxide core and a biocompatible dextran coating, offers a unique combination of magnetic properties and physiological stability.[2][3] The dextran coating not only prevents agglomeration and enhances colloidal stability but also provides functional groups for further surface modification and drug conjugation.[1][3] These properties make them promising candidates for a wide range of applications, including magnetic resonance imaging (MRI) contrast agents, targeted drug delivery, and hyperthermia cancer therapy.[1][4][5] The U.S. Food and Drug Administration (FDA) has approved dextran-coated iron oxide nanoparticles like Feridex® and Endorem™ for clinical use as MRI contrast agents.[1][4]

Synthesis of this compound Nanoparticles

The properties of this compound nanoparticles, such as size, crystallinity, and magnetic behavior, are highly dependent on the synthesis method employed.[6] While several methods exist, co-precipitation is the most widely used due to its relative simplicity and scalability.[7][8]

Co-precipitation Method

Co-precipitation is a robust and cost-effective method for synthesizing iron oxide nanoparticles.[7][9] This technique involves the simultaneous precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions in an alkaline solution.[8][10] The presence of dextran during the reaction allows for in-situ coating of the newly formed nanoparticles.[6]

Experimental Protocol: Co-precipitation Synthesis

-

Preparation of Iron Salt Solution: A mixture of ferric chloride hexahydrate (FeCl₃·6H₂O) and ferrous chloride tetrahydrate (FeCl₂·4H₂O) in a 2:1 molar ratio is dissolved in deionized water under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[6][11]

-

Preparation of Dextran Solution: A solution of dextran (e.g., Dextran T-40) is prepared in deionized water.[11]

-

Reaction Mixture: The iron salt solution is added to the dextran solution and heated to a specific temperature (e.g., 60-85 °C) with vigorous stirring.[6][11]

-

Precipitation: An alkaline solution, typically ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), is added dropwise to the heated mixture.[6][12] This induces the co-precipitation of iron oxide nanoparticles.

-

Aging and Coating: The reaction is maintained at the elevated temperature for a period (e.g., 1 hour) to allow for nanoparticle growth and dextran coating.[6][12]

-

Purification: The resulting suspension is cooled, and the nanoparticles are separated from the reaction mixture. This can be achieved by centrifugation or magnetic separation.[10] The nanoparticles are then washed multiple times with deionized water or methanol to remove unreacted precursors and impurities.[10]

-

Drying: The purified this compound nanoparticles are dried for further characterization and use.

Synthesis Workflow Diagram

Caption: Workflow for the co-precipitation synthesis of this compound nanoparticles.

Other Synthesis Methods

While co-precipitation is dominant, other methods like thermal decomposition offer greater control over nanoparticle size and monodispersity, though they often involve organic solvents and higher temperatures.[13][14][15] Microwave-assisted synthesis has also emerged as a rapid and efficient alternative.[16]

Characterization of this compound Nanoparticles

Thorough characterization is crucial to ensure the quality, safety, and efficacy of this compound nanoparticles for biomedical applications. A combination of techniques is employed to assess their physicochemical properties.[10][12]

Size and Morphology

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.[2][10] TEM images typically show the electron-dense iron oxide core.[3]

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in solution, which includes the dextran coating and any associated solvent layers.[17][18] The hydrodynamic diameter is generally larger than the core size measured by TEM.[18]

Experimental Protocol: TEM Analysis

-

Sample Preparation: A dilute suspension of this compound nanoparticles is prepared in a suitable solvent (e.g., ethanol or water).

-

Grid Preparation: A drop of the nanoparticle suspension is placed onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.

-

Imaging: The grid is loaded into the TEM, and images are acquired at various magnifications.

-

Image Analysis: The size of a statistically significant number of nanoparticles (typically >100) is measured from the TEM images using image analysis software to determine the average core size and size distribution.[4]

Experimental Protocol: DLS Analysis

-

Sample Preparation: A dilute and filtered suspension of the nanoparticles is prepared in a suitable buffer or deionized water.

-

Measurement: The sample is placed in a cuvette and inserted into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

-

Data Analysis: The software calculates the hydrodynamic diameter and polydispersity index (PDI), which indicates the breadth of the size distribution.

Crystalline Structure

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure and phase purity of the iron oxide core.[10][19] The diffraction pattern provides information about the crystal lattice, and the peak broadening can be used to estimate the crystallite size using the Scherrer equation.[3][19] The characteristic peaks of magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) are typically observed.[19][20]

Experimental Protocol: XRD Analysis

-

Sample Preparation: A dried powder sample of the this compound nanoparticles is prepared.

-

Data Acquisition: The sample is mounted in the XRD instrument, and the diffraction pattern is recorded over a specific range of 2θ angles.

-

Data Analysis: The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., JCPDS cards) to identify the iron oxide phase.[19] The crystallite size is calculated from the full width at half maximum (FWHM) of a prominent diffraction peak.[3]

Surface Coating and Chemical Composition

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to confirm the presence of the dextran coating on the iron oxide nanoparticles.[10][21] The FTIR spectrum will show characteristic absorption bands for both the Fe-O bonds of the iron oxide core and the functional groups of the dextran polymer.[19][21]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the dried nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 400-4000 cm⁻¹).[7][21]

-

Spectral Interpretation: The presence of characteristic peaks for dextran (e.g., C-O, O-H stretching) and iron oxide (Fe-O stretching) confirms the successful coating.[19][22]

Characterization Workflow Diagram

Caption: Key techniques for the characterization of this compound nanoparticles.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of this compound nanoparticles as reported in the literature.

Table 1: Size and Polydispersity

| Characterization Technique | Parameter | Typical Value Range | Reference(s) |

| TEM | Core Diameter | 5 - 20 nm | [4][10] |

| DLS | Hydrodynamic Diameter | 30 - 150 nm | [17][23] |

| DLS | Polydispersity Index (PDI) | < 0.3 | [24] |

Table 2: Crystalline and Magnetic Properties

| Characterization Technique | Parameter | Typical Value | Reference(s) |

| XRD | Crystal Phase | Magnetite (Fe₃O₄) or Maghemite (γ-Fe₂O₃) | [19][20] |

| XRD | Crystallite Size | 6 - 12 nm | [3][4] |

| VSM | Saturation Magnetization | 40 - 70 emu/g | [22] |

Table 3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3400 | O-H stretching (dextran) | [22] |

| ~2900 | C-H stretching (dextran) | [22] |

| ~1640 | H-O-H bending (adsorbed water) | [22] |

| ~1010-1150 | C-O stretching (dextran) | [22] |

| ~580 | Fe-O stretching (iron oxide) | [19] |

Cellular Uptake and Biological Interactions

The interaction of this compound nanoparticles with cells is a critical aspect of their in vivo performance. The primary mechanism of cellular uptake for nanoparticles in the size range of this compound is endocytosis.[25]

Cellular Uptake Pathway

Caption: Simplified diagram of the endocytic pathway for this compound nanoparticle uptake.

Specifically, clathrin-mediated endocytosis is a major route for the internalization of this compound nanoparticles.[25] Once inside the cell, the nanoparticles are trafficked through the endo-lysosomal pathway. Within the acidic environment of the lysosome, the dextran coating can be degraded, and the iron oxide core can be metabolized, leading to the release of iron ions into the cellular iron pool.[25] The surface properties of the nanoparticles, such as charge and hydrophobicity, can influence the specific uptake mechanism and subsequent intracellular fate.[26][27]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound nanoparticles. The co-precipitation method remains a practical and widely used approach for their production. A multi-technique characterization strategy, encompassing TEM, DLS, XRD, and FTIR, is essential for ensuring the desired physicochemical properties for biomedical applications. Understanding the cellular uptake mechanisms is fundamental for the rational design of this compound nanoparticles for drug delivery and other in vivo applications. This guide serves as a foundational resource for researchers and professionals working to advance the development and application of these versatile nanomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. An in vivo transmission electron microscopy study of injected dextran-coated iron-oxide nanoparticle location in murine breast adenocarcinoma tumors versus time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. In Vitro and In Vivo Biological Assays of Dextran Coated Iron Oxide Aqueous Magnetic Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dextran-Coated Iron Oxide Nanoparticles Loaded with 5-Fluorouracil for Drug-Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of synthesis method on the physical and chemical properties of dextran coated iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. Synthesis and characterization of dextran-coated iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of immunomagnetic iron-dextran nanoparticles and application in rapid isolation of E.coli O157:H7 from foods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Collection - Size Control of Iron Oxide Nanoparticles Synthesized by Thermal Decomposition Methods - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. arxiv.org [arxiv.org]

- 17. Characterization of magnetic nanoparticle by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Exploring the Photophysical Properties of Some Dextran-Iron Oxide Nanoparticle Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Preparation and Characterization of Dextran Coated Iron Oxide Nanoparticles Thin Layers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. magneticliquid.narod.ru [magneticliquid.narod.ru]

- 23. researchgate.net [researchgate.net]

- 24. Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mechanism of Cellular Uptake and Impact of Ferucarbotran on Macrophage Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. dovepress.com [dovepress.com]

The Cellular Journey of Iron Dextran in Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular uptake mechanisms of iron dextran in macrophages. It is designed to be a comprehensive resource, detailing the molecular players, pathways, and experimental methodologies crucial for understanding and investigating this process. The information presented is vital for researchers in fields ranging from immunology and cell biology to drug delivery and nanoparticle toxicology.

Introduction: The Significance of Macrophage-Iron Dextran Interactions

This compound, a complex of ferric hydroxide and a dextran polymer, is widely utilized as an iron supplement for treating anemia.[1] Beyond its clinical applications, it serves as a valuable tool in biomedical research, particularly as a component of superparamagnetic iron oxide (SPIO) nanoparticles used as contrast agents in magnetic resonance imaging (MRI).[2][3] The rapid clearance of these nanoparticles from circulation is primarily mediated by macrophages of the reticuloendothelial system (RES), including those in the liver, spleen, and bone marrow.[1][3] Understanding the mechanisms governing this uptake is critical for optimizing the therapeutic efficacy and safety of this compound-based formulations and for designing novel nanoparticle-based drug delivery systems that can either target or evade macrophages.

Receptor-Mediated Recognition of this compound

The initial interaction between this compound and the macrophage cell surface is a critical determinant of its subsequent internalization. While the dextran coating might suggest an interaction with carbohydrate-binding receptors, studies have shown that scavenger receptors are the primary mediators of this process.[4]

Scavenger Receptors: The Primary Gateway

Multiple lines of evidence point to the central role of scavenger receptors (SRs), particularly class A scavenger receptors (SR-A), in the recognition and uptake of dextran-coated iron oxide nanoparticles.[2][5][6]

-

SR-A1 (CD204) and MARCO: These receptors, expressed on macrophages, have been shown to promote the uptake of SPIOs.[2][5] They possess positively charged collagen-like domains that are thought to interact with the this compound complex.[2][5]

-

Inhibition Studies: The uptake of this compound by macrophages can be significantly inhibited by polyanionic ligands of scavenger receptors, such as fucoidan, dextran sulfate, and polyinosinic acid.[2][4][5][6] This competitive inhibition strongly supports the involvement of SR-A in the uptake process.

The Role of Carbohydrate Receptors

Given the polysaccharide nature of the dextran coat, lectin-like receptors have been investigated as potential mediators of this compound uptake. However, studies using blocking antibodies or competitive ligands like mannan have shown that the macrophage mannose receptor (CD206) does not play a significant role in the uptake of SPIOs by J774.A1 macrophages.[4]

Endocytic Pathways for this compound Internalization

Following receptor binding, this compound is internalized by macrophages through various endocytic mechanisms. The specific pathway utilized can depend on the physicochemical properties of the this compound formulation, such as size and surface charge.

Clathrin-Mediated Endocytosis

For certain this compound preparations, such as the SPIO Ferucarbotran, clathrin-mediated endocytosis has been identified as a key internalization route.[3][7][8] This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form intracellular vesicles containing the this compound. Inhibition of this pathway, for example with phenylarsine oxide, has been shown to significantly reduce the uptake of Ferucarbotran.[3][7]

Fluid-Phase Endocytosis

Fluid-phase endocytosis, or macropinocytosis, has been suggested as a pathway for the uptake of non-opsonized, dextran-coated monocrystalline iron oxide nanoparticles (MIONs).[9] This is a non-specific process where the cell engulfs a large volume of extracellular fluid, and its contents, in large vesicles called macropinosomes.

Intracellular Trafficking and Iron Release

Once internalized, this compound particles are trafficked through the endo-lysosomal pathway, culminating in the degradation of the dextran carrier and the release of iron into the cell.

-

Endosomal Transport: The endocytic vesicles containing this compound fuse with early endosomes. These compartments mature into late endosomes, which are characterized by an increasingly acidic internal pH.[1]

-

Lysosomal Degradation: Late endosomes eventually fuse with lysosomes, which contain a wide array of hydrolytic enzymes and have a highly acidic environment (pH 4.5-5.0).[10] Within the lysosomes, the dextran coat is degraded, releasing the ferric iron (Fe³⁺).[1][10]

-

Iron Reduction and Transport: For the iron to be utilized by the cell, it must be transported from the lysosome into the cytosol. Mammalian iron transporters, such as Divalent Metal Transporter 1 (DMT1) and Transient Receptor Potential Mucolipin 1 (TRPML1), can only transport ferrous iron (Fe²⁺).[11][12][13] Therefore, the Fe³⁺ released in the lysosome must first be reduced to Fe²⁺ by lysosomal reductases like LcytB and the endosomally-located Steap3.[11]

-

Cytosolic Fate of Iron: Once in the cytosol, the released iron can be incorporated into the "labile iron pool." From here, it can be utilized for various cellular processes, stored in the iron-storage protein ferritin, or exported out of the cell via the iron exporter ferroportin.[13][14][15]

Signaling Pathways Activated by this compound Uptake

The interaction of this compound with macrophages is not a passive process of clearance but can actively trigger intracellular signaling cascades, leading to cellular responses such as inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The uptake of dextran-coated SPIOs has been shown to activate the MAPK signaling pathway in human monocytes.[16] This includes the phosphorylation and activation of key kinases:

-

p38 MAPK

-

c-Jun N-terminal kinase (JNK)

-

Extracellular signal-regulated kinase (ERK)

Activation of the MAPK pathway can lead to the production and secretion of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[16]

Iron-Mediated Modulation of Macrophage Polarization

Intracellular iron levels can influence macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2). Iron can promote M1-like polarization through the activation of pathways like MAPK and NF-κB.[17] Conversely, iron deprivation has been shown to suppress M2-like polarization.[17] The release of lysosomal Fe²⁺ through the TRPML1 channel can also modulate inflammatory responses by affecting the NF-κB pathway.[12]

Quantitative Data on this compound Uptake

The following tables summarize quantitative data from various studies on the uptake of this compound by macrophages.

Table 1: Inhibition of SPIO Uptake by Scavenger Receptor Ligands

| Cell Type | Inhibitor | Concentration | % Inhibition of SPIO Uptake | Reference(s) |

| J774A.1 Macrophages | Heparin | Not specified | 60-75% | [4] |

| J774A.1 Macrophages | Polyinosinic Acid | Not specified | 60-75% | [4] |

| J774A.1 Macrophages | Fucoidan | 10 µg/mL | 60-75% | [2][4][5] |

| J774A.1 Macrophages | Dextran Sulfate | 3 µg/mL | 65-80% | [2][5] |

| Mouse Peritoneal Macrophages | Polyinosinic Acid | 10 µg/mL | Dose-dependent | [6] |

| Mouse Peritoneal Macrophages | Fucoidan | 10 µg/mL | Dose-dependent | [6] |

Table 2: Cellular Uptake of Different this compound Formulations

| Cell Type | This compound Formulation | Uptake Percentage | Reference(s) |

| Mouse Peritoneal Macrophages | Ferumoxides (SPIO) | 3-8% | [6] |

| THP-1 Activated Macrophages | Ferumoxides (SPIO) | 1.1-3% | [6] |

| THP-1 Activated Macrophages | Ferumoxtran-10 (USPIO) | 0.03-0.12% | [6] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the cellular uptake of this compound in macrophages.

Cell Culture

-

Cell Lines: Commonly used macrophage cell lines include murine J774A.1 and RAW 264.7, and the human monocytic cell line THP-1, which can be differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).[6][7]

-

Primary Macrophages: Primary macrophages, such as mouse peritoneal macrophages or bone marrow-derived macrophages (BMDMs), are often used for their physiological relevance.[6]

Quantification of this compound Uptake

-

Spectrophotometric Iron Assays: A common method involves lysing the cells after incubation with this compound and then measuring the total intracellular iron content using a colorimetric assay. The ferene-s assay is a sensitive method where Fe³⁺ is reduced to Fe²⁺, which then forms a stable, colored complex with the ferene-s chelator, with absorbance measured at 595 nm.[18] Another option is the QuantiChrom Iron Assay.[2][5]

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): This is a highly sensitive elemental analysis technique that can accurately quantify the total iron content within cells.[6]

-

Flow Cytometry: The uptake of this compound nanoparticles can be indirectly assessed by measuring the increase in the side scatter (SSC) of the cells, which correlates with increased intracellular granularity.[3][7][8]

-

Fluorescently Labeled Dextran Uptake Assay: To specifically study the endocytic process, dextran can be conjugated with a fluorescent dye like fluorescein isothiocyanate (FITC). Macrophages are incubated with FITC-dextran, and the amount of internalized fluorescence is quantified using flow cytometry or fluorescence microscopy.[19][20]

Receptor and Pathway Inhibition Studies

-

Competitive Inhibition: To identify the receptors involved, macrophages are pre-incubated with known ligands for specific receptors (e.g., fucoidan, polyinosinic acid for scavenger receptors) before the addition of this compound. A reduction in this compound uptake compared to untreated cells indicates the involvement of that receptor.[2][5][6]

-

Inhibition of Endocytic Pathways: To determine the internalization mechanism, cells are pre-treated with pharmacological inhibitors of specific endocytic pathways. For example, phenylarsine oxide or chlorpromazine can be used to inhibit clathrin-mediated endocytosis.[3][7] The effect on this compound uptake is then quantified.

Visualization of Intracellular Trafficking

-

Confocal Microscopy: By using fluorescently labeled this compound and co-staining with antibodies against specific organelle markers (e.g., EEA1 for early endosomes, LAMP1 for lysosomes), the intracellular localization and trafficking of the nanoparticles can be visualized.

-

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the intracellular environment, allowing for the direct visualization of this compound particles within endosomes and lysosomes.[10]

Analysis of Signaling Pathways

-

Western Blotting: To investigate the activation of signaling pathways, cell lysates are collected at different time points after this compound treatment. Western blotting is then performed using antibodies that specifically recognize the phosphorylated (activated) forms of signaling proteins, such as p-p38, p-JNK, and p-ERK.[16]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound-Induced Inflammation

Caption: this compound uptake by scavenger receptors activates MAPK and NF-κB pathways, leading to cytokine production.

Experimental Workflow for Quantifying this compound Uptake

Caption: Workflow for measuring intracellular iron after exposing macrophages to this compound.

Intracellular Trafficking and Iron Release Pathway

Caption: Pathway of this compound from endocytosis to iron release in the macrophage cytosol.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Recognition of dextran-superparamagnetic iron oxide nanoparticle conjugates (Feridex) via macrophage scavenger receptor charged domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Cellular Uptake and Impact of Ferucarbotran on Macrophage Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of carbohydrate receptors in the macrophage uptake of dextran-coated iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Macrophage endocytosis of superparamagnetic iron oxide nanoparticles: mechanisms and comparison of ferumoxides and ferumoxtran-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of cellular uptake and impact of ferucarbotran on macrophage physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Cellular Uptake and Impact of Ferucarbotran on Macrophage Physiology | PLOS One [journals.plos.org]

- 9. Uptake of dextran-coated monocrystalline iron oxides in tumor cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A model of lysosomal metabolism of dextran coated superparamagnetic iron oxide (SPIO) nanoparticles: implications for cellular magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lysosomal iron recycling in mouse macrophages is dependent upon both LcytB and Steap3 reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysosomes finely control macrophage inflammatory function via regulating the release of lysosomal Fe2+ through TRPML1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Ironing Out the Details: How Iron Orchestrates Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phagocytosis Capacity Analysis Service by FITC-Dextran Uptake Assay - Creative Biolabs [macrophage.creative-biolabs.com]

- 20. researchgate.net [researchgate.net]

The In Vivo Odyssey of Iron Dextran: A Technical Guide to its Biochemical Pathway and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biochemical pathway and metabolism of iron dextran, a parenteral iron replacement therapy. The document details the journey of this complex from administration to the systemic distribution and cellular utilization of its iron content. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields, offering in-depth information on its mechanism of action, quantitative biodistribution, and the experimental methodologies used to study its metabolism.

Introduction to this compound

This compound is a complex of ferric oxyhydroxide and a dextran polymer, designed for the treatment of iron-deficiency anemia when oral iron supplementation is not feasible or effective.[1][2] Its structure allows for the controlled release of iron, minimizing the concentration of free iron in the plasma and thereby reducing toxicity.[3] Understanding the intricate in vivo metabolism of this compound is crucial for optimizing its therapeutic efficacy and safety profile.

The Biochemical Pathway of this compound Metabolism

The metabolism of this compound is a multi-step process primarily orchestrated by the cells of the reticuloendothelial system (RES), also known as the mononuclear phagocyte system (MPS).

Uptake by the Reticuloendothelial System

Following intravenous or intramuscular administration, the this compound complex is rapidly taken up from the plasma by macrophages of the RES, predominantly in the liver (Kupffer cells), spleen, and bone marrow.[1][2][4] This uptake is mediated by endocytosis, a process that is more efficient for larger nanoparticles.[5] The dextran coating of the iron core plays a significant role in its recognition and internalization by macrophages.[5]

Intracellular Processing and Iron Release

Once inside the macrophage, the this compound complex is trafficked to endosomes and subsequently to lysosomes.[6] Within the acidic environment of the lysosome, the dextran polymer is metabolized, leading to the gradual release of ferric iron from the complex.[1][6] This released iron is then reduced to its ferrous (Fe²⁺) state by endosomal and lysosomal reductases, such as STEAP3, making it available for transport into the cytoplasm.[6]

Iron Transport and Storage

The liberated ferrous iron is transported from the lysosome into the macrophage cytoplasm. From there, it can follow two main paths:

-

Storage: The iron can be stored intracellularly within the protein ferritin, which safely sequesters iron in its ferric (Fe³⁺) state.[7] Macrophages, particularly in the spleen, serve as a major iron storage depot.[8]

-

Export: Alternatively, the iron can be exported from the macrophage into the bloodstream via the transmembrane protein ferroportin.[7] This process is tightly regulated by the hormone hepcidin, which can bind to ferroportin and induce its degradation, thereby controlling systemic iron levels.[9]

Systemic Iron Distribution and Utilization

Once exported into the circulation, the ferrous iron is oxidized back to its ferric state and binds to transferrin, the primary iron transport protein in the blood.[1][3] The transferrin-bound iron is then delivered to various tissues throughout the body, with the bone marrow being a primary destination for erythropoiesis (red blood cell production).[1][3] Iron is incorporated into hemoglobin within developing red blood cells, ultimately restoring oxygen-carrying capacity.

The following diagram illustrates the key steps in the biochemical pathway of this compound metabolism:

Quantitative Data on this compound Metabolism

The biodistribution and pharmacokinetic parameters of this compound have been characterized in various studies. The following tables summarize key quantitative data.

Table 1: Biodistribution of ⁵⁹Fe-labeled this compound in Rats

| Organ/Tissue | Percentage of Injected Dose at 2 hours | Percentage of Injected Dose at 48 hours | Percentage of Injected Dose at 25 days |

| Carcass | 45% | - | - |

| Liver | 7% | - | 11% |

| Spleen | 7% | 44% | 22% |

| Blood | - | - | 27% |

| Data adapted from a study by L. Dencausse et al.[10] |

Table 2: Pharmacokinetic Parameters of Different Intravenous Iron Preparations

| Preparation | Molecular Weight (Dalton) | Half-life |

| This compound (Imferon®) | >100,000 | 1 - 3.5 days (dose-dependent) |

| Ferric Carboxymaltose (Ferinject®) | >100,000 | 7 - 12 hours |

| Iron Sucrose (Venofer®) | 30,000 - 100,000 | 5 - 6 hours |

| Sodium Ferric Gluconate (Ferrlecit®) | <50,000 | 1 - 1.5 hours |

| Data compiled from Geisser P, Burckhardt S.[11] |

Table 3: Clinical Laboratory Parameters Following this compound Administration in Hemodialysis Patients

| Parameter | Baseline (Mean ± SD) | 4 Weeks Post-Infusion (Mean ± SD) | Median Percentage Increase |

| Hematocrit (%) | 33.4 ± 3.0 | 34.9 ± 4.1 | - |

| Serum Ferritin (ng/mL) | 126.8 ± 132.1 | 325.3 ± 222.0 | 208.65% |

| Transferrin Saturation (%) | 19.4 ± 9.4 | 29.3 ± 11.3 | 53.8% |

| Data from a study by Michael J. Germain et al.[12] |

Experimental Protocols for Studying this compound Metabolism

A variety of experimental techniques are employed to investigate the in vivo fate of this compound. Below are detailed methodologies for key experiments.

In Vivo Biodistribution Study Using Radiolabeled this compound

This protocol describes a typical workflow for determining the organ distribution of this compound.

-

Preparation of ⁵⁹FeCl₃ Solution: Obtain a sterile, carrier-free solution of ⁵⁹FeCl₃ in dilute HCl.

-

Labeling Reaction: Add the ⁵⁹FeCl₃ solution to a sterile solution of this compound. The mixture is heated (e.g., at 85-95°C for 24 hours) to facilitate the intrinsic labeling of the iron core.[13]

-

Quality Control: Assess the radiochemical purity using size-exclusion chromatography to ensure the ⁵⁹Fe is incorporated into the dextran complex and not present as free iron.[13]

-

Animal Model: Utilize a suitable animal model, such as Wistar rats.[14][15]

-

Administration: Administer a known dose of ⁵⁹Fe-labeled this compound intravenously via the tail vein.

-

Time Points: Euthanize groups of animals at various time points post-injection (e.g., 2 hours, 24 hours, 7 days, 25 days).[10]

-

Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., liver, spleen, bone marrow, blood, kidneys, lungs).

-

Sample Preparation: Weigh each tissue sample.

-

Gamma Counting: Measure the radioactivity in each tissue sample using a gamma counter.

-

Calculation: Calculate the percentage of the injected dose per gram of tissue and for the whole organ.

The following diagram outlines the experimental workflow for a biodistribution study:

Histological Detection of Iron in Tissues: Prussian Blue Staining

Prussian blue staining is a classic histochemical method to visualize ferric iron (Fe³⁺) deposits in tissue sections.[16][17][18]

-

10% Formalin-fixed, paraffin-embedded tissue sections

-

20% (v/v) Hydrochloric Acid (HCl)

-

10% (w/v) Potassium Ferrocyanide

-

Nuclear Fast Red solution (counterstain)

-

Distilled water

-

Ethanol series (95%, 100%)

-

Xylene

-

Mounting medium

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[17]

-

Staining Solution Preparation: Immediately before use, mix equal parts of 20% HCl and 10% potassium ferrocyanide solution.[17]

-

Iron Staining: Immerse the slides in the freshly prepared staining solution for 20 minutes.[17] This allows the acid to release ferric ions from binding proteins, which then react with potassium ferrocyanide to form an insoluble blue precipitate (Prussian blue).[16]

-

Washing: Thoroughly wash the slides in several changes of distilled water.[17][19]

-

Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei and cytoplasm in red/pink.[17][18]

-

Washing: Rinse twice in distilled water.[17]

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and clear in xylene.[17] Coverslip with a resinous mounting medium.[17]

Quantification of Non-Heme Iron in Tissues: Bathophenanthroline-Based Colorimetric Assay

This assay provides a quantitative measure of non-heme iron in biological samples.[20][21]

-

Tissue samples (10-100 mg)

-

Acid digestion solution (e.g., 0.3% trichloroacetic acid in 8 M HCl)

-

Color reagent:

-

Sodium acetate solution

-

Bathophenanthroline disulfonic acid solution

-

L-ascorbic acid solution

-

-

Iron standard solution

-

Microplate reader

-

Tissue Digestion: Homogenize the tissue sample and digest it in the acid solution at 65°C for 24 hours to release non-heme iron.[22]

-

Centrifugation: Centrifuge the digestate to pellet the precipitated protein.[22]

-

Color Reaction:

-

Transfer an aliquot of the supernatant to a microplate well.

-

Add the freshly prepared color reagent. L-ascorbic acid reduces Fe³⁺ to Fe²⁺, which then forms a colored complex with bathophenanthroline.[22]

-

-

Incubation: Incubate at room temperature for a short period (e.g., 5 minutes) to allow for color development.[22]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 535 nm) using a microplate reader.

-

Quantification: Determine the iron concentration in the samples by comparing their absorbance to a standard curve generated from known concentrations of the iron standard.

Quantification of Dextran in Biological Samples: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC-HPLC can be used to separate and quantify dextran based on its molecular size.[23][24]

-

Biological samples (e.g., plasma, tissue homogenates)

-

Trichloroacetic acid (TCA) for protein precipitation

-

HPLC system with a size-exclusion column and a suitable detector (e.g., refractive index detector)

-

Mobile phase (e.g., aqueous buffer)

-

Dextran standards of known molecular weights

-

Sample Preparation:

-

Chromatographic Separation:

-

Inject the prepared sample onto the SEC column.

-

The dextran molecules are separated based on their size, with larger molecules eluting first.

-

-

Detection and Quantification:

-

Detect the eluting dextran using a refractive index detector.[23]

-

Quantify the amount of dextran by comparing the peak area to a standard curve generated from dextran standards.

-

Conclusion

The in vivo metabolism of this compound is a complex and highly regulated process that ensures the safe and effective delivery of iron for vital physiological functions, primarily erythropoiesis. The uptake by macrophages of the reticuloendothelial system, followed by lysosomal processing and controlled iron release, are central to its mechanism of action. A thorough understanding of this biochemical pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and clinical application of this compound and other parenteral iron therapies. This guide provides a foundational resource for professionals in the field to further their research and development efforts.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugfuture.com [drugfuture.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Accumulation and metabolism of iron-dextran by hepatocytes, Kupffer cells and endothelial cells in the neonatal pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lysosomal iron recycling in mouse macrophages is dependent upon both LcytB and Steap3 reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrophages and Iron: A Special Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rapid elevation of transferrin saturation and serum hepcidin concentration in hemodialysis patients after intravenous iron infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biodegradation of magnetite dextran nanoparticles in the rat. A histologic and biophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sensitivity and specificity of transferrin saturation and serum ferritin as markers of iron status after intravenous this compound in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stable and high-yielding intrinsic (59) Fe-radiolabeling of the intravenous iron preparations Monofer and Cosmofer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biodistribution and histological analysis of iron oxide-dextran nanoparticles in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Perls Prussian Blue Staining Protocol - IHC WORLD [ihcworld.com]

- 20. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]

- 21. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Determination of residual dextran sulfate in protein products by SEC-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. sepax-tech.com.cn [sepax-tech.com.cn]

An In-depth Technical Guide to the Physical and Chemical Properties of Low Molecular Weight Iron Dextran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of low molecular weight (LMW) iron dextran, a critical component in the treatment of iron deficiency anemia. This document delves into its structural characteristics, methods of analysis, and the biological pathways associated with its mechanism of action.

Core Physicochemical Properties

Low molecular weight this compound is a complex consisting of a ferric oxyhydroxide core surrounded by a carbohydrate shell of dextran. This structure allows for the controlled release of iron, minimizing toxicity. The key physicochemical properties are summarized below.

Table 1: Physical and Chemical Properties of Low Molecular Weight this compound

| Property | Description | Typical Values | References |

| Appearance | A dark brown, slightly viscous, sterile, colloidal suspension.[1] | Dark reddish-brown liquid[1] | [1] |

| Structure | A core of ferric oxyhydroxide (β-FeO(OH)) complexed with a low molecular weight dextran polymer shell.[2] | Core: Akaganeite-like structure; Shell: Dextran with primarily α(1→6) glycosidic linkages.[3][4] | [2][3][4] |

| pH of Solution | The acidity or alkalinity of the this compound solution. | 5.2 - 6.5[1][2] | [1][2] |

| Iron Content | The weight percentage of elemental iron in the complex. | Can be up to 33.5% (w/w).[3][4] Commercial preparations typically contain 50 mg of elemental iron per mL.[5] | [3][4][5] |

| Dextran Molecular Weight | The average molecular weight of the dextran polymer used in the complex. | Typically ranges from 3,000 to 7,500 Da.[2][3] Some synthesis methods aim for a range of 3,000-6,000 Da.[3][4] | [2][3][4] |

| Complex Molecular Weight | The overall average molecular weight of the this compound complex. | Can range from approximately 50,000 to 350,000 Da.[2][6][7] | [2][6][7] |

| Iron Core Size | The diameter of the ferric oxyhydroxide core. | Cryo-TEM studies show an average size of approximately 2 nm.[8][9] Other methods have reported sizes around 7 nm.[10] | [8][9][10] |

| Hydrodynamic Diameter | The effective diameter of the complex in solution, including the dextran shell and hydration layer. | Can be around 25 nm as measured by dynamic light scattering.[8][9] | [8][9] |

Synthesis and Characterization Workflows

The production and quality control of LMW this compound involve a multi-step process, from the synthesis of the dextran polymer to the formation and characterization of the final iron complex.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of LMW this compound.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the weight average molecular weight (Mw) and number average molecular weight (Mn) of the this compound complex.

Methodology:

-

System: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.[3]

-

Column: A gel permeation column suitable for the separation of polysaccharides, such as an Ultrahydrogel 250 column (7.8 x 300 mm).[3]

-

Mobile Phase: High-purity water or a buffered aqueous solution (e.g., pH 7.2).[3][11]

-

Flow Rate: A constant flow rate, typically around 0.5 mL/min.[3]

-

Temperature: Column and detector maintained at a constant temperature, for instance, 40°C.[3]

-

Calibration: The system is calibrated using dextran standards of known molecular weights.[3]

-

Sample Preparation: The this compound sample is dissolved in the mobile phase to a known concentration (e.g., 1 g/L).[3] For analysis of the dextran component alone, the iron can be removed by acid hydrolysis prior to injection.

-

Injection Volume: A small volume (e.g., 20 µL) of the sample is injected.[3]

-

Data Analysis: The molecular weight distribution is determined by comparing the elution time of the sample with the calibration curve generated from the dextran standards.[3][11]

Particle Size Analysis by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and polydispersity index (PDI) of the this compound nanoparticles in suspension.

Methodology:

-

Instrument: A DLS instrument equipped with a solid-state laser (e.g., 671 nm) and an avalanche photodiode (APD) detector.[12]

-

Sample Preparation: The this compound stock solution is diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.[12][13]

-

Measurement Conditions: The measurement is performed at a controlled temperature, typically 25°C.[12]

-

Data Acquisition: The instrument measures the time-dependent fluctuations in the intensity of scattered light at a fixed angle (e.g., 90 degrees).[12]

-

Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the translational diffusion coefficient, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation. The PDI provides an indication of the broadness of the size distribution.[14][15]

Iron Core Size and Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Objective: To visualize the iron core of the dextran complex and determine its size, shape, and distribution in a near-native state.

Methodology:

-

Sample Preparation (Vitrification): A small aliquot (3-5 µL) of the undiluted this compound solution is applied to a TEM grid (e.g., a holey carbon grid). The grid is then blotted to create a thin film and rapidly plunged into a cryogen such as liquid ethane.[16][17] This vitrification process freezes the sample so quickly that water molecules do not have time to form ice crystals, thus preserving the native structure of the nanoparticles.[8][9]

-

Imaging: The vitrified sample is transferred to a cryo-TEM under cryogenic conditions. Images are acquired at low electron doses to minimize radiation damage.

-

Data Analysis: The size and morphology of the iron cores are directly measured from the captured images using appropriate software. This technique avoids the aggregation and deformation artifacts that can occur with conventional room-temperature TEM.[8][9]

Crystalline Structure of the Iron Core by X-ray Diffraction (XRD)

Objective: To determine the crystalline structure of the ferric oxyhydroxide core.

Methodology:

-

Sample Preparation: The this compound sample is typically freeze-dried to obtain a powder.[10]

-

Instrument: A powder X-ray diffractometer.

-

Data Acquisition: The powdered sample is exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, with its characteristic peaks, is compared to standard diffraction patterns of known iron oxide/oxyhydroxide phases (e.g., from the ICDD database) to identify the crystalline structure.[18] For LMW this compound, the core is often identified as having a structure similar to akaganeite (β-FeOOH).[3] The average crystallite size can also be estimated from the peak broadening using the Scherrer equation.[10]

Biological Interactions and Cellular Uptake

Upon intravenous administration, LMW this compound is primarily taken up by the macrophages of the reticuloendothelial system (RES), particularly in the liver, spleen, and bone marrow.

The process of cellular uptake and iron metabolism can be summarized as follows:

-

Uptake: The this compound complex is taken up by macrophages from the bloodstream via endocytosis, a process that can be mediated by clathrin.[19]

-

Intracellular Trafficking: The endocytosed complex is trafficked within the cell in endosomes, which then fuse with lysosomes.[20]

-

Dextran Metabolism: Within the acidic environment of the lysosome, the dextran shell is cleaved by dextranases.[21]

-

Iron Release: The breakdown of the dextran shell releases the ferric iron from the core.[21]

-

Iron Storage and Export: The released iron enters the cell's labile iron pool. From here, it can be stored in ferritin and hemosiderin or exported from the macrophage into the bloodstream via the protein ferroportin.[20][22]

-

Systemic Distribution: In the bloodstream, the exported iron binds to transferrin, which transports it to the bone marrow for incorporation into hemoglobin during erythropoiesis (the formation of red blood cells).[22]

Stability

The stability of the LMW this compound complex is a critical quality attribute, as the release of free iron into the circulation can be toxic. Stability is influenced by the strength of the interaction between the iron core and the dextran shell. In vitro studies have shown that LMW this compound complexes are stable, with minimal release of labile iron under physiological conditions.[23] The manufacturing process, including the degree of oxidation and hydrogenation of the dextran, can be controlled to produce stable complexes with desired molecular weights.[6][7]

This technical guide provides a foundational understanding of the key physical and chemical properties of low molecular weight this compound. For further details, the cited references should be consulted.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5624668A - this compound formulations - Google Patents [patents.google.com]

- 3. Frontiers | Low Molar Mass Dextran: One-Step Synthesis With Dextransucrase by Site-Directed Mutagenesis and its Potential of Iron-Loading [frontiersin.org]

- 4. Low Molar Mass Dextran: One-Step Synthesis With Dextransucrase by Site-Directed Mutagenesis and its Potential of Iron-Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. DK173138B1 - Process for Preparing an this compound Compound, this compound Compound Prepared by the Process, Pharmaceutical - Google Patents [patents.google.com]

- 7. US6977249B1 - Process for producing an iron-dextran compound, iron-dextran compound produced according to said process, pharmaceutical composition for prophylaxis or treatment of iron-deficiency and use of said compound for the preparation of parenterally administrable pharmaceutical composition - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Core size determination and structural characterization of intravenous iron complexes by cryogenic transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. Molecular weight determination for colloidal iron by Taguchi optimized validated gel permeation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bettersizeinstruments.com [bettersizeinstruments.com]

- 13. researchgate.net [researchgate.net]